molecular formula C17H14Cl2N2O3 B12989897 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B12989897
M. Wt: 365.2 g/mol
InChI Key: GYQGFYWVCGNFOK-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene ring system, amino group, and dichloromethoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,5-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-Amino-4-(3,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to the presence of both dichloro and methoxy substituents on the phenyl ring, which may contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 332177-29-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21 g/mol
IUPAC Name2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrochromene-3-carbonitrile
InChI KeyGYQGFYWVCGNFOK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3,5-dichloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination to introduce the amino group .

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. Notably:

  • Cell Viability Assay : The compound was tested against five human cancer cell lines:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
    The results indicated strong cytotoxic potency with IC50 values significantly lower than those of standard chemotherapeutics like Vinblastine and Colchicine .
  • Kinase Inhibition : The compound demonstrated effective inhibition against key kinases involved in cancer progression:
    • EGFR (Epidermal Growth Factor Receptor)
    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
    Comparative studies showed that its inhibitory efficacy surpassed that of Sorafenib, a well-known anticancer drug .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Kinases : By binding to the active sites of EGFR and VEGFR-2, it disrupts signaling pathways essential for tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can lead to increased rates of apoptosis in malignant cells while sparing normal cells .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on MCF-7 Cells : In vitro experiments revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The study highlighted an IC50 value indicative of potent activity against breast cancer cells .
  • Comparative Analysis with Reference Drugs : In comparative analyses with established chemotherapeutic agents, the compound exhibited superior selectivity towards cancerous cells over normal cell lines such as HFL-1 (human fetal lung) and WI-38 (human diploid fibroblasts), indicating a favorable therapeutic index .

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C17H14Cl2N2O3/c1-23-16-9(5-8(18)6-11(16)19)14-10(7-20)17(21)24-13-4-2-3-12(22)15(13)14/h5-6,14H,2-4,21H2,1H3

InChI Key

GYQGFYWVCGNFOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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